molecular formula C10H12N2O2 B3361637 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one CAS No. 924898-04-4

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one

Cat. No.: B3361637
CAS No.: 924898-04-4
M. Wt: 192.21 g/mol
InChI Key: DGIYEDOARVPHNI-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by a cinnoline core structure with a hydroxymethyl group at the 7-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions

Another synthetic route involves the reduction of 7-formyl-3-methylcinnoline, followed by hydroxylation. This method typically requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like hydrogen peroxide or Jones reagent to introduce the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: 7-Formyl-3-methylcinnoline, 7-carboxy-3-methylcinnoline.

    Reduction: 7-(Hydroxymethyl)-3-methylcinnoline alcohol, 7-(Aminomethyl)-3-methylcinnoline.

    Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxymethylcinnoline: Lacks the methyl group at the 3-position.

    3-Methylcinnoline: Lacks the hydroxymethyl group at the 7-position.

    7,8-Dihydrocinnoline: Lacks both the hydroxymethyl and methyl groups.

Uniqueness

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-(hydroxymethyl)-3-methyl-7,8-dihydro-6H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-2-8-9(12-11-6)3-7(5-13)4-10(8)14/h2,7,13H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIYEDOARVPHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(CC2=O)CO)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50854030
Record name 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924898-04-4
Record name 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Reactant of Route 2
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Reactant of Route 3
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Reactant of Route 4
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
CID 86258006
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Reactant of Route 6
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one

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